Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive (HR+) breast cancer, particularly in postmenopausal women. [, ] It is a pure antiestrogen, meaning it does not have any estrogen-like agonist activity. [] Unlike other antiestrogens like tamoxifen, Fulvestrant completely blocks estrogen receptor transcriptional activity. [] It binds to estrogen receptors with high affinity and promotes their degradation. [, ]
Fulvestrant Impurity 3 is a chemical compound associated with the pharmaceutical agent Fulvestrant, primarily used in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women. Fulvestrant acts as an estrogen receptor antagonist, effectively blocking estrogen's action on cancer cells. Impurities such as Fulvestrant Impurity 3 can arise during the synthesis, storage, or administration of the drug, and understanding these impurities is crucial for ensuring the safety and efficacy of the therapeutic agent .
Fulvestrant Impurity 3 is classified as a pharmaceutical impurity and is identified by its CAS number 1621885-81-1. It is a by-product formed during the synthesis of Fulvestrant, which involves multiple steps and can yield various impurities depending on reaction conditions and raw materials used . The compound's presence is monitored through high-performance liquid chromatography (HPLC) and other analytical techniques to ensure compliance with pharmaceutical standards .
The synthesis of Fulvestrant Impurity 3 typically involves several chemical reactions, including oxidation and reduction processes. Common solvents used in its synthesis include methanol and dimethylformamide (DMF). The reaction conditions are meticulously controlled to minimize the formation of undesired by-products.
Fulvestrant Impurity 3 has a molecular formula of C30H44O7S and a molecular weight of approximately 548.74 g/mol. Its structure includes multiple functional groups that contribute to its chemical properties and behavior in biological systems. The compound's structural characteristics are critical for understanding its reactivity and interactions with other molecules .
Fulvestrant Impurity 3 participates in various chemical reactions typical for organic compounds, including:
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and orthophosphoric acid .
Fulvestrant Impurity 3 functions primarily through its interaction with estrogen receptors. Unlike some other anti-estrogen therapies, it does not exhibit agonist effects on these receptors. Its mechanism involves blocking estrogen's action at the cellular level, which contributes to its effectiveness in treating hormone-sensitive cancers .
The pharmacokinetic properties of Fulvestrant Impurity 3 influence its bioavailability, distribution, metabolism, and elimination from the body. Understanding these properties is essential for evaluating its potential impact on therapeutic outcomes when present as an impurity in Fulvestrant formulations .
These properties are critical for assessing the quality of pharmaceutical formulations containing Fulvestrant Impurity 3. Analytical techniques such as HPLC are employed to verify these characteristics during quality control processes .
Fulvestrant Impurity 3 serves several important roles in scientific research:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3